molecular formula C15H29NO2 B12605758 Tert-butyl 4-pentylpiperidine-1-carboxylate CAS No. 651053-96-2

Tert-butyl 4-pentylpiperidine-1-carboxylate

Cat. No.: B12605758
CAS No.: 651053-96-2
M. Wt: 255.40 g/mol
InChI Key: GXZGSPGPTPJINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-pentylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a pentyl chain, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-pentylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pentylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-pentylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or pentyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new piperidine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-pentylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-pentylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-pentylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

651053-96-2

Molecular Formula

C15H29NO2

Molecular Weight

255.40 g/mol

IUPAC Name

tert-butyl 4-pentylpiperidine-1-carboxylate

InChI

InChI=1S/C15H29NO2/c1-5-6-7-8-13-9-11-16(12-10-13)14(17)18-15(2,3)4/h13H,5-12H2,1-4H3

InChI Key

GXZGSPGPTPJINQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.